molecular formula C33H29N3O3S B5350934 ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B5350934
M. Wt: 547.7 g/mol
InChI Key: UFFKRSJSIRZUHP-USHMODERSA-N
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Description

ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, dimethylaminobenzaldehyde, and thiazolopyrimidine precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary from room temperature to elevated temperatures, and solvents such as ethanol, dichloromethane, or water may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE depends on its interaction with molecular targets and pathways. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and anthracene derivatives. These compounds may share similar structural features and exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique properties and activities compared to other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-2-(anthracen-9-ylmethylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O3S/c1-5-39-32(38)29-20(2)34-33-36(30(29)21-14-16-24(17-15-21)35(3)4)31(37)28(40-33)19-27-25-12-8-6-10-22(25)18-23-11-7-9-13-26(23)27/h6-19,30H,5H2,1-4H3/b28-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFKRSJSIRZUHP-USHMODERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=C5C=CC=CC5=CC6=CC=CC=C64)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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